4-(Aminomethyl)-3-fluoro-N'-hydroxybenzene-1-carboximidamide
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Overview
Description
4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide is an organic compound with a unique structure that includes an aminomethyl group, a fluorine atom, and a hydroxybenzene carboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to obtain the final product. For instance, the starting material could be a fluorobenzene derivative, which undergoes aminomethylation and subsequent reactions to introduce the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process might also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the fluorine and hydroxybenzene carboximidamide moiety.
4-(Aminomethyl)indole: Contains the aminomethyl group and is used in different applications.
4-Aminocoumarin derivatives: Have similar functional groups and are used in various biological and chemical applications.
Uniqueness
4-(Aminomethyl)-3-fluoro-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H10FN3O |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-(aminomethyl)-3-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10FN3O/c9-7-3-5(8(11)12-13)1-2-6(7)4-10/h1-3,13H,4,10H2,(H2,11,12) |
InChI Key |
DNJUBYITMSWECH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/N)F)CN |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)F)CN |
Origin of Product |
United States |
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